5-Chloroquinoline-8-sulfonyl chloride hydrochloride
CAS No.:
Cat. No.: VC15897824
Molecular Formula: C9H6Cl3NO2S
Molecular Weight: 298.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl3NO2S |
|---|---|
| Molecular Weight | 298.6 g/mol |
| IUPAC Name | 5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
| Standard InChI Key | BLZJXCOOCDDNJI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-chloroquinoline-8-sulfonyl chloride hydrochloride features a quinoline backbone substituted with chlorine at the 5th position and a sulfonyl chloride group at the 8th position, further stabilized as a hydrochloride salt. This configuration enhances electrophilicity and solubility in polar solvents. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₃NO₂S |
| Molecular Weight | 298.57 g/mol |
| IUPAC Name | 5-Chloroquinoline-8-sulfonyl chloride hydrochloride |
| SMILES | O=S(=O)(Cl)C1=C2N=CC=CC2=C(Cl)C=C1.Cl |
| Solubility | Soluble in DMSO, chloroform; moderately soluble in water |
The sulfonyl chloride group (SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions, while the hydrochloride salt improves stability during storage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a two-step process:
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Chlorination: Quinoline derivatives undergo chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C.
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Sulfonylation: The chlorinated intermediate reacts with chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in dichloromethane, yielding the sulfonyl chloride derivative. Hydrochloric acid is then introduced to form the hydrochloride salt .
Industrial Manufacturing
Industrial protocols optimize yield and purity through:
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Continuous-Flow Reactors: Ensure precise temperature control (70–90°C) and reduced side reactions.
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Crystallization: Ethanol-water mixtures precipitate the product with >95% purity.
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Quality Control: HPLC and NMR verify structural integrity, critical for pharmaceutical intermediates .
Reactivity and Chemical Applications
Nucleophilic Substitution
The sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters:
Example Reaction:
This reactivity underpins its utility in synthesizing antimicrobial sulfonamide drugs .
Hydrolysis
In aqueous environments, hydrolysis produces 5-chloroquinoline-8-sulfonic acid:
This reaction necessitates anhydrous storage conditions .
| Derivative | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Hybrid 1 | 0.0625 | Staphylococcus aureus |
| Ciprofloxacin | 0.125 | Staphylococcus aureus |
The electron-withdrawing chlorine enhances membrane penetration, disrupting bacterial cell walls .
Anticancer Activity
Cytotoxicity assays against human cancer cell lines reveal promising results:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| A | 14.68 | MCF-7 (Breast) |
| B | 23.49 | HCT-116 (Colon) |
| C | 50.03 | HeLa (Cervical) |
Mechanistic studies suggest metal chelation and interference with topoisomerase II activity .
Industrial and Research Applications
Dye and Pigment Synthesis
The compound serves as a precursor for sulfonated quinoline dyes, which exhibit high thermal stability and colorfastness in textiles.
Protein Modification Studies
In biochemistry, it modifies lysine residues in enzymes, aiding studies on allosteric regulation and catalytic mechanisms .
Comparison with Analogous Compounds
| Compound | Reactivity | Solubility | Applications |
|---|---|---|---|
| 5-Chloroquinoline-8-sulfonic acid | Low | High | Analytical reagents |
| 5-Chloroquinoline-8-sulfonyl fluoride | Moderate | Moderate | PET imaging probes |
The hydrochloride salt’s superior solubility and stability make it preferable for drug synthesis .
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